3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid
Description
3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid is a benzoic acid derivative featuring a 2-chloropyrimidinylamino substituent at the 3-position of the aromatic ring. The chloropyrimidine moiety contributes to electron-deficient aromatic systems, enhancing interactions with biological targets, while the carboxylic acid group improves aqueous solubility and facilitates salt formation for pharmacokinetic optimization .
Properties
IUPAC Name |
3-[(2-chloropyrimidin-4-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-11-13-5-4-9(15-11)14-8-3-1-2-7(6-8)10(16)17/h1-6H,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVCISRSEZSKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid typically involves the reaction of 2-chloropyrimidin-4-ylamine with benzoic acid derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where the amine group of 2-chloropyrimidin-4-ylamine attacks the carboxyl group of benzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that maintain precise temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, and heat.
Reduction: LiAlH₄, in anhydrous ether, and low temperatures.
Substitution: EDC, dimethylformamide (DMF), and room temperature.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrimidines or benzoic acid derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and protein interactions. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid exerts its effects depends on its molecular targets and pathways. For instance, in drug development, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the biological system and the specific application.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
- Amino vs. Ether/Oxy Linkages: The amino group in the target compound enhances hydrogen-bonding capacity compared to ether-linked analogs (e.g., 3-[(2-chloropyrimidin-4-yl)oxy]benzoic acid), which may improve target affinity in kinase inhibition .
- Positional Isomerism : The 3-substituted benzoic acid derivatives exhibit distinct steric and electronic profiles compared to 4-substituted analogs (e.g., 4-(2-chloro-4-pyrimidinyl)benzoic acid). The 3-position may favor interactions with hydrophobic pockets in enzymatic active sites .
Solubility and Pharmacokinetics
- Carboxylic Acid vs. Ester Derivatives : The free carboxylic acid group in the target compound confers higher aqueous solubility (pH-dependent ionization) compared to esterified analogs (e.g., ethyl ester derivatives), which may improve bioavailability in physiological conditions .
- LogP Trends: Ether-linked derivatives (e.g., 3-[(2-chloropyrimidin-4-yl)oxy]benzoic acid) exhibit higher logP values (~2.5–3.0) due to reduced polarity, whereas the amino-linked target compound balances moderate logP (~1.8–2.2) with enhanced solubility .
Biological Activity
3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid, a compound with notable structural features, has garnered attention in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety linked to a chloropyrimidine group via an amino connection. Its chemical formula is with a molecular weight of 236.65 g/mol. The presence of the chloropyrimidine enhances its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation: It may modulate receptor activities that are crucial for signal transduction in various physiological processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its efficacy against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10.5 | Inhibition of proliferation |
| HCT116 | 12.3 | Induction of apoptosis |
| HepG2 | 8.9 | Cytotoxic effects |
These results suggest that the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Preliminary studies indicate that it may reduce the levels of pro-inflammatory cytokines, thereby potentially modulating inflammatory responses in various disease models.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- In Vitro Studies: An investigation into the compound's effects on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The study highlighted its potential as a therapeutic agent against breast and liver cancers .
- Molecular Docking Studies: Computational analyses have suggested that the compound binds effectively to key proteins involved in cancer progression, which supports its role as an inhibitor of tumor growth .
- Toxicity Assessments: Toxicological evaluations have indicated a favorable safety profile at therapeutic concentrations, with minimal cytotoxicity observed in normal cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
